molecular formula C8H9N3 B105929 2-Methyl-2H-indazol-4-amine CAS No. 82013-51-2

2-Methyl-2H-indazol-4-amine

Cat. No.: B105929
CAS No.: 82013-51-2
M. Wt: 147.18 g/mol
InChI Key: RMCAMILOUFSNOR-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a bicyclic ring system with a pyrazole ring fused to a benzene ring, with a methyl group at the 2-position and an amine group at the 4-position.

Mechanism of Action

Target of Action

2-Methyl-2H-indazol-4-amine is a derivative of the indazole family, a group of compounds known for their wide range of biological activities . , and cyclooxygenase-2 (COX-2).

Mode of Action

Indazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cox-2 . COX-2 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins, which are compounds that promote inflammation. By inhibiting COX-2, indazole derivatives can potentially reduce inflammation.

Biochemical Pathways

Given the reported anti-inflammatory activity of indazole derivatives, it is plausible that these compounds may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .

Result of Action

Indazole derivatives have been reported to exhibit anti-inflammatory effects . This suggests that this compound may also have potential anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazol-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Methods such as Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones and Ag-catalyzed nitration–annulation with tert-butyl nitrite are employed .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCAMILOUFSNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572530
Record name 2-Methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82013-51-2
Record name 2-Methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-methyl-2H-indazole
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